molecular formula C19H23N3O B2652663 5-methyl-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380195-64-0

5-methyl-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2652663
CAS No.: 2380195-64-0
M. Wt: 309.413
InChI Key: FYDITADZYVITMK-VMPITWQZSA-N
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Description

5-methyl-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps. One common approach is the reaction of a substituted 2-chloropyrimidine with a piperidine derivative under microwave irradiation. The reaction conditions often include the use of cesium carbonate and potassium iodide in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-methyl-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 5-methyl-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine moiety and a phenylprop-2-en-1-yl group makes it a versatile compound for various applications.

Properties

IUPAC Name

5-methyl-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-16-14-20-19(21-15-16)23-18-9-12-22(13-10-18)11-5-8-17-6-3-2-4-7-17/h2-8,14-15,18H,9-13H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDITADZYVITMK-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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